molecular formula C21H18F3N3O3S B11074233 1-{3-amino-2-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl}ethanone

1-{3-amino-2-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl}ethanone

Cat. No.: B11074233
M. Wt: 449.4 g/mol
InChI Key: SHTYTTRYTNHPGW-UHFFFAOYSA-N
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Description

1-[3-AMINO-2-(4-METHOXYBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE is a complex organic compound that belongs to the class of thienonaphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-AMINO-2-(4-METHOXYBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining smaller molecules to form the larger thienonaphthyridine core.

    Substitution Reactions: Introducing functional groups such as the amino, methoxybenzoyl, and trifluoromethyl groups.

    Cyclization Reactions: Forming the fused ring structure of the thienonaphthyridine.

Industrial Production Methods

Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of automated reactors and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-AMINO-2-(4-METHOXYBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Replacement of the methoxy group with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-AMINO-2-(4-METHOXYBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-AMINO-2-(4-CHLOROBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE
  • 1-[3-AMINO-2-(4-METHOXYBENZOYL)-4-(METHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE

Uniqueness

The unique combination of functional groups in 1-[3-AMINO-2-(4-METHOXYBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in designing new compounds with improved properties.

Properties

Molecular Formula

C21H18F3N3O3S

Molecular Weight

449.4 g/mol

IUPAC Name

1-[3-amino-2-(4-methoxybenzoyl)-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-6-yl]ethanone

InChI

InChI=1S/C21H18F3N3O3S/c1-10(28)27-8-7-14-13(9-27)16(21(22,23)24)15-17(25)19(31-20(15)26-14)18(29)11-3-5-12(30-2)6-4-11/h3-6H,7-9,25H2,1-2H3

InChI Key

SHTYTTRYTNHPGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)OC)N)C(F)(F)F

Origin of Product

United States

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